molecular formula C29H38N4O5 B8374790 6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

6-[4-[3-[2-Hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]propylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B8374790
M. Wt: 522.6 g/mol
InChI Key: XHQMHGWNIXRDEV-UHFFFAOYSA-N
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Patent
US04652563

Procedure details

Part of the product from (i) (48 g), 6-[4-(3-bromopropionamido)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (60 g) and triethylamine (36 g) were stirred under reflux in n-propanol (700 ml) for 18 hours. The reaction mixture was cooled and evaporated under reduced pressure to afford an oil. This oil was subjected to column chromatography on silica using dichloromethane/methanol (gradient elution 100:0 to 100:5). The desired fractions were combined and purified on another silica column (eluting with ethyl acetate/methanol/ammonia 100:20:0.5). The desired fractions were combined and evaporated under reduced pressure to form the title compound (30 g). Part of this was converted to the methanesulphonate salt as in Example 4.
Name
( i )
Quantity
48 g
Type
reactant
Reaction Step One
Name
6-[4-(3-bromopropionamido)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][OH:17])=[CH:11][C:10]=1C)C1C=CC=CC=1.Br[CH2:20][CH2:21][C:22]([NH:24][C:25]1[CH:30]=[CH:29][C:28]([C:31]2[CH:32]([CH3:38])[CH2:33][C:34](=[O:37])[NH:35][N:36]=2)=[CH:27][CH:26]=1)=[O:23].[CH2:39]([N:41](CC)CC)C.Cl[CH2:47]Cl.[CH3:49][OH:50].[CH2:51](O)[CH2:52][CH3:53]>>[OH:50][CH:49]([CH2:1][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][O:17][CH2:53][CH:52]2[CH2:51][CH2:47]2)=[CH:13][CH:14]=1)[CH2:39][NH:41][CH2:20][CH2:21][C:22]([NH:24][C:25]1[CH:30]=[CH:29][C:28]([C:31]2[CH:32]([CH3:38])[CH2:33][C:34](=[O:37])[NH:35][N:36]=2)=[CH:27][CH:26]=1)=[O:23] |f:3.4|

Inputs

Step One
Name
( i )
Quantity
48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCO)C
Name
6-[4-(3-bromopropionamido)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
Quantity
60 g
Type
reactant
Smiles
BrCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
Name
Quantity
36 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
purified on another silica column (eluting with ethyl acetate/methanol/ammonia 100:20:0.5)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(CNCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C)COC1=CC=C(C=C1)CCOCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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